N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by:
- Dual dimethylamino groups: One on the ethyl side chain and another on the para-position of the phenyl ring.
- Fluorine and methyl substituents: Positioned at the 4- and 3-positions of the benzene sulfonamide core, respectively.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2S/c1-14-12-17(10-11-18(14)20)26(24,25)21-13-19(23(4)5)15-6-8-16(9-7-15)22(2)3/h6-12,19,21H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWLTQAEXLOYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of aniline derivatives followed by sulfonation and fluorination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
Structural and Functional Differences
The table below compares the target compound with structurally analogous sulfonamides identified in the evidence:
Key Comparative Insights
Bioactivity and Target Specificity
- However, its lack of heteroaromatic substituents (cf. imidazo-pyridinyl in ) may reduce kinase selectivity.
- The double sulfonamide in exhibits steric hindrance due to its two sulfonyl groups, which may limit membrane permeability compared to the mono-sulfonamide target compound.
Physicochemical Properties
- The trifluoromethylphenoxy derivative () has higher lipophilicity (ClogP ~3.5) than the target compound (estimated ClogP ~2.8), favoring blood-brain barrier penetration.
- The methoxyphenyl analog () lacks dimethylamino groups, resulting in lower basicity (pKa ~6.5 vs. ~8.5 for the target compound), which impacts solubility and protein binding.
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfonamide group, dimethylamino substituents, and a fluorinated aromatic ring. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F N₃O₂S |
| Molecular Weight | 319.39 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit notable anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines:
- HeLa Cells : Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
- A549 (Lung Cancer) : Exhibited cell proliferation inhibition greater than 90% at specific concentrations.
- HCT-15 (Colon Cancer) : Similar patterns of inhibition were observed.
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways:
- EGFR Inhibition : The compound may act as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR leads to reduced cell proliferation and increased apoptosis.
- Cell Cycle Arrest : Studies suggest that this compound can induce G2/M phase arrest in the cell cycle, promoting apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
Antimicrobial Activity
While some sulfonamide derivatives have shown antibacterial properties, studies indicate that this specific compound does not exhibit significant antimicrobial or antifungal activity. This aligns with findings from related compounds where anticancer activity was prominent while antimicrobial effects were negligible.
Toxicity Profile
The toxicity profile of this compound has been assessed in various studies:
- Human Dermal Fibroblasts (HDF) : Moderate toxicity was observed at higher concentrations.
- Acute Toxicity : The introduction of specific moieties has been linked to increased acute toxicity; however, detailed studies are required for comprehensive risk assessment.
Case Study 1: In Vitro Assessment
A study conducted on a series of sulfonamide derivatives, including the compound , demonstrated promising results against cancer cell lines. The research utilized various assays to measure cytotoxicity and cell viability:
- Methodology : MTT assay was employed to evaluate cell viability across multiple concentrations.
- Results : Significant reductions in cell viability were noted, particularly at concentrations above 10 µM.
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that the compound exhibits favorable absorption characteristics with moderate bioavailability. Further studies are ongoing to determine its metabolic pathways and excretion profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
